1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)-
Description
Its structure features three difluoroiodomethyl (-CF₂I) groups symmetrically substituted at the 2, 4, and 6 positions of the triazine ring. This compound is primarily notable as a precursor for synthesizing advanced fluorinated polymers. For instance, it is used to prepare 2,4,6-tris(1,1,3,3-tetrafluoroallyl)-1,3,5-triazine (III), a monomer with high fluorine content and partially fluorinated double bonds, enabling controlled polymerization for high-performance materials .
Structure
3D Structure
Properties
CAS No. |
649560-97-4 |
|---|---|
Molecular Formula |
C6F6I3N3 |
Molecular Weight |
608.79 g/mol |
IUPAC Name |
2,4,6-tris[difluoro(iodo)methyl]-1,3,5-triazine |
InChI |
InChI=1S/C6F6I3N3/c7-4(8,13)1-16-2(5(9,10)14)18-3(17-1)6(11,12)15 |
InChI Key |
MSEUMJCTDRAHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)(F)I)C(F)(F)I)C(F)(F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trimerization processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of one of the difluoroiodomethyl groups with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Substitution Reactions: Common substitution reactions include the replacement of iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- involves its interaction with specific molecular targets and pathways. The compound’s difluoroiodomethyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Structural and Functional Group Differences
The substituents on the triazine core critically influence physical, chemical, and application-specific properties. Key analogs include:
Physicochemical Properties
- Thermal Stability :
- Reactivity: The dichloroamino derivative (-NCl₂) reacts exothermically with acetone or amines, posing explosion risks . Bromothienyl analogs participate in Suzuki-Miyaura cross-coupling reactions, enabling π-extended systems for optoelectronics .
Research Findings and Key Distinctions
Fluorinated vs. Halogenated Derivatives
- Fluorine vs.
- Bromine vs. Chlorine: Bromothienyl analogs enable cross-coupling reactions, whereas dichloroamino derivatives are more reactive but hazardous .
Performance in Polymerization
The target compound’s allyl derivative (III) polymerizes into linear chains with controlled molecular weights, unlike bulkier perfluoroalkyl analogs (e.g., C₁₂F₂₁N₃), which may form brittle networks .
Biological Activity
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- (CAS Number: 649560-97-4) is a fluorinated triazine compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its metabolic pathways and toxicological implications.
Chemical Structure and Properties
The molecular formula of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- is C6F6I3N. The presence of three difluoroiodomethyl groups contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 374.85 g/mol |
| Density | 1.96 g/cm³ |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that 1,3,5-Triazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Case Study:
In vitro assays showed that 1,3,5-Triazine derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes due to its lipophilic nature.
Anticancer Activity
The anticancer potential of 1,3,5-Triazine has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms.
Research Findings:
- Cell Lines Tested: Human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results: Treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM after 48 hours).
- Mechanism: The compound induced apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Metabolic Pathways
Research into the metabolic fate of 1,3,5-Triazine compounds has revealed important insights into their biological activity.
In Vitro Studies:
Using human liver microsomes, it was found that the compound undergoes biotransformation leading to various metabolites. Key findings include:
- Half-life: Approximately 2 hours in human liver microsomes.
- Major Metabolite: Identified as difluoroiodomethylated derivatives which retain some biological activity.
Toxicological Implications
While the biological activities are promising, the potential toxicity of 1,3,5-Triazine must be considered. Toxicological assessments indicate:
- Acute Toxicity: Classified as harmful if ingested or inhaled.
- Chronic Exposure: Long-term exposure could lead to respiratory issues and skin irritation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
